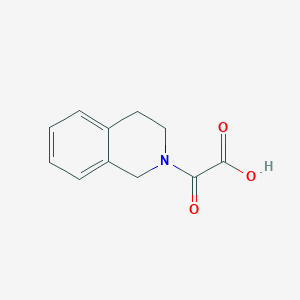

3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

描述

属性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNZNDCBLFJOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396855 | |

| Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603097-44-5 | |

| Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available chemical and physical properties of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. Due to the limited publicly accessible data, this document highlights the existing information while underscoring significant gaps in the experimental data for this specific compound. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, acknowledging that further experimental investigation is necessary to fully characterize this molecule.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2] This class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.21 g/mol | [2] |

| CAS Number | 603097-44-5 | [2] |

| PubChem CID | 3818907 | [1] |

Table 2: Predicted and Unverified Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | Experimental data is lacking. |

| Boiling Point | Not available | Experimental data is lacking. |

| Solubility | Not available | Experimental data is lacking. |

| pKa | Not available | Experimental data is lacking. |

Spectroscopic Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general synthetic strategies for related 3,4-dihydroisoquinolin-1(2H)-one derivatives often involve multi-step reactions. One common approach is the Castagnoli–Cushman reaction, which has been used to synthesize a variety of derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Further research is needed to develop and validate a synthetic route and purification protocol for this specific compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The "Protein Degrader Building Blocks" product family designation from one supplier suggests a potential application in the field of targeted protein degradation, but this is not substantiated by published research.[2]

The lack of biological data represents a significant knowledge gap and an area for future research.

Logical Relationships and Workflows

Given the absence of experimental data on synthesis and biological testing, it is not possible to create meaningful diagrams for experimental workflows or signaling pathways at this time. A generalized workflow for the characterization of a novel chemical entity is presented below as a logical framework for future studies.

Caption: Generalized workflow for the synthesis and evaluation of a novel chemical compound.

Conclusion and Future Directions

This technical guide consolidates the limited available information on this compound. While its basic chemical identity is established, there is a notable absence of comprehensive experimental data regarding its physicochemical properties, spectroscopic characterization, synthesis, and biological activity.

For researchers and drug development professionals, this compound represents an under-explored area with potential for novel discoveries. Future work should focus on:

-

Developing a robust and scalable synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Investigating its biological activity through in vitro and in vivo screening.

-

Elucidating its mechanism of action and potential signaling pathway interactions.

The generation of this fundamental data is critical to unlocking the potential of this compound in medicinal chemistry and drug discovery.

References

Elucidation of the Structure of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, proposed synthesis, and spectroscopic characterization of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a core scaffold found in numerous biologically active compounds. The structure features an oxoacetic acid moiety attached to the nitrogen atom of the tetrahydroisoquinoline ring.

PubChem Compound Identification:

While specific experimental data on the physical properties of this compound are not widely published, it is expected to be a solid at room temperature.

Proposed Synthetic Pathway

A plausible two-step synthesis for this compound is proposed, starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The pathway involves an initial formylation of the secondary amine, followed by oxidation of the resulting aldehyde to the corresponding carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the proposed synthetic steps are outlined below. These protocols are based on standard and well-established organic chemistry methodologies.

Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)

Reaction: Formylation of 1,2,3,4-tetrahydroisoquinoline.

Protocol:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent such as ethanol, add ethyl formate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield 2-formyl-1,2,3,4-tetrahydroisoquinoline.

Synthesis of this compound (Final Product)

Reaction: Oxidation of 2-formyl-1,2,3,4-tetrahydroisoquinoline. Two potential oxidation methods are presented.

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone. This method is effective for oxidizing primary alcohols and aldehydes to carboxylic acids.[2][3]

Protocol:

-

Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[4][5]

-

Dissolve 2-formyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in acetone and cool the solution in an ice bath.

-

Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.

-

Continue the addition until a persistent orange color is observed.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Quench the reaction by adding isopropanol until the orange color disappears, and a green precipitate forms.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Workflow for the Jones Oxidation of 2-formyl-1,2,3,4-tetrahydroisoquinoline.

The Pinnick oxidation employs sodium chlorite under mild acidic conditions and is known for its tolerance of various functional groups.[6][7]

Protocol:

-

Dissolve 2-formyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a chlorine scavenger) to the solution.

-

Add sodium dihydrogen phosphate followed by sodium chlorite.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with dilute HCl to a pH of approximately 3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.

Spectroscopic Data and Structural Elucidation

The following tables summarize the expected spectroscopic data for the key compounds in the proposed synthetic pathway. These predictions are based on the analysis of structurally related molecules.

1,2,3,4-Tetrahydroisoquinoline (Starting Material)

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | 7.10-7.00 (m, 4H, Ar-H), 4.05 (s, 2H, CH₂-N), 3.10 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 2.10 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | 134.5, 133.8, 128.8, 126.5, 126.0, 125.5 (Ar-C), 47.5 (CH₂-N), 43.0 (CH₂-N), 29.0 (CH₂) |

| IR (cm⁻¹) | 3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch) |

| Mass Spec (EI, m/z) | 133 (M⁺), 132 (M-H)⁺, 104 (M-C₂H₅)⁺[8][9][10] |

2-Formyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | 8.20 (s, 1H, CHO), 7.20-7.10 (m, 4H, Ar-H), 4.70 (s, 2H, CH₂-N), 3.70 (t, 2H, CH₂), 2.85 (t, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | 162.0 (C=O), 134.0, 133.0, 128.5, 126.5, 126.0, 125.8 (Ar-C), 45.0 (CH₂-N), 40.0 (CH₂-N), 28.5 (CH₂) |

| IR (cm⁻¹) | 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1660 (C=O stretch, amide) |

| Mass Spec (EI, m/z) | 161 (M⁺), 132 (M-CHO)⁺, 104 |

This compound (Final Product)

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.0 (br s, 1H, COOH), 7.30-7.15 (m, 4H, Ar-H), 4.80 (s, 2H, CH₂-N), 3.80 (t, 2H, CH₂), 2.90 (t, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (COOH), 165.0 (C=O), 134.0, 133.5, 128.7, 127.0, 126.5, 126.2 (Ar-C), 46.0 (CH₂-N), 42.0 (CH₂-N), 28.0 (CH₂) |

| IR (cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 1730 (C=O stretch, carboxylic acid), 1640 (C=O stretch, amide) |

| Mass Spec (ESI, m/z) | 206 (M+H)⁺, 228 (M+Na)⁺ |

Signaling Pathways and Biological Relevance

While the specific biological activity of this compound has not been extensively reported, the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry. Derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of various enzymes and modulators of receptors. Further research into the biological effects of this compound is warranted.

Caption: Relationship between the target compound and its potential biological relevance.

This guide provides a foundational framework for the synthesis and structural characterization of this compound. The presented protocols and expected data will be valuable for researchers engaged in the synthesis and evaluation of novel tetrahydroisoquinoline derivatives for drug discovery and development.

References

- 1. This compound | C11H11NO3 | CID 3818907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. How To [chem.rochester.edu]

- 6. synarchive.com [synarchive.com]

- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic Acid (CAS Number 603097-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid, identified by CAS number 603097-44-5, is a key chemical intermediate with significant applications in contemporary drug discovery and development. Its structural motif, featuring a dihydroisoquinoline core coupled to an oxoacetic acid moiety, renders it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, synthesis, and primary applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the available physicochemical data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is presented in the table below. It is important to note that while some experimental data is available, other values may be predicted and should be treated as such.

| Property | Value | Source |

| CAS Number | 603097-44-5 | N/A |

| Molecular Formula | C₁₁H₁₁NO₃ | N/A |

| Molecular Weight | 205.21 g/mol | N/A |

| IUPAC Name | 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid | N/A |

| Boiling Point | 395.3 °C at 760 mmHg | [1] |

| Flash Point | 192.9 °C | [1] |

| Density | 1.339 g/cm³ | [1] |

| Refractive Index | 1.604 | [1] |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

A general representation of this synthetic approach is depicted below:

Caption: Plausible synthetic route to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid.

Applications in Drug Discovery

The primary and most significant application of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is as a molecular building block in the synthesis of more complex, biologically active molecules. Its structure is particularly suited for incorporation into PROTACs.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule generally consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid serves as a precursor to the E3 ligase ligand portion of a PROTAC. Specifically, it is often used in the synthesis of ligands that bind to the Cereblon (CRBN) E3 ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.

The carboxylic acid group of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid provides a convenient handle for covalent attachment to a linker, which is then connected to the POI-binding ligand.

Mechanism of Action in the Context of PROTACs

The compound itself does not have a direct mechanism of action on a signaling pathway. Instead, its significance lies in the mechanism of the larger PROTAC molecule it helps to create.

The general mechanism of action for a PROTAC incorporating a derivative of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the E3 ubiquitin ligase (e.g., Cereblon). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

-

Recycling: The proteasome degrades the POI into small peptides, and the PROTAC molecule is released to engage in another cycle of POI degradation.

Caption: The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

As a key building block, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is primarily utilized in amide coupling reactions to connect it to a linker or a POI-binding ligand. Below is a representative experimental protocol for such a coupling reaction.

Objective: To couple 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with a generic amine-containing linker.

Materials:

-

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid

-

Amine-terminated linker (Linker-NH₂)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the amine-terminated linker (1.0-1.2 equivalents), followed by the organic base (2.0-3.0 equivalents).

-

Activation: Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General experimental workflow for an amide coupling reaction.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is not widely available, standard laboratory safety precautions should be observed when handling this compound. It is advisable to treat it as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and consult the available safety information for similar chemical compounds.

Conclusion

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is a valuable and versatile building block in modern medicinal chemistry. Its primary utility lies in its role as a precursor for E3 ligase ligands, particularly for Cereblon, in the synthesis of PROTACs. The continued exploration of targeted protein degradation as a therapeutic modality ensures that this compound and its derivatives will remain of significant interest to researchers in drug discovery and development. While some physicochemical data and specific experimental protocols are not yet publicly available, the information provided in this guide offers a solid foundation for its use in the laboratory.

References

The Multifaceted Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities.[1][2] This has rendered THIQ derivatives a subject of intense research in medicinal chemistry and drug discovery. Their pharmacological spectrum is broad, encompassing anticancer, antimicrobial, antiviral, and neuroprotective properties, among others.[1][3] This technical guide provides an in-depth overview of the core biological activities of THIQ derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity

Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[4][5] A notable target for some THIQ derivatives is the KRas protein, a key player in cell proliferation and survival.[3][6]

Quantitative Anticancer Data

The in vitro cytotoxic and anti-angiogenesis activities of various THIQ derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| GM-3-18 | Colo320 | Colon Cancer | 0.9 - 10.7 | [6] |

| DLD-1 | Colon Cancer | 0.9 - 10.7 | [6] | |

| HCT116 | Colon Cancer | 0.9 - 10.7 | [6] | |

| SNU-C1 | Colon Cancer | 0.9 - 10.7 | [6] | |

| SW480 | Colon Cancer | 0.9 - 10.7 | [6] | |

| GM-3-121 | - | Angiogenesis | 1.72 | [6] |

| Compound 8d | - | DHFR Inhibition | 0.199 ± 0.016 | [7] |

| Methotrexate (Control) | - | DHFR Inhibition | 0.131 ± 0.007 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Materials:

-

96-well sterile microplates

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tetrahydroisoquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: KRas Inhibition

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[10] Some THIQ derivatives have been shown to inhibit KRas activity.[3]

Caption: KRas signaling pathway and the inhibitory action of a THIQ derivative.

Antimicrobial Activity

THIQ derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[2][11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 145 | Saccharomyces cerevisiae | 1 | [11] |

| Compound 146 | Yarrowia lipolytica | 2.5 | [11] |

| Compound 8d | Staphylococcus aureus | 16 | [12] |

| Compound 8f | Staphylococcus aureus | 32 | [12] |

| Compound 8f | Streptococcus pneumoniae | 32 | [12] |

| Compound 8d | Enterococcus faecium | 128 | [12] |

| Compound 8f | Enterococcus faecium | 64 | [12] |

| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [13] |

| HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[4][14]

Materials:

-

96-well sterile microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Tetrahydroisoquinoline derivative stock solution

-

Sterile saline or PBS

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[15]

-

Compound Dilution: Prepare a two-fold serial dilution of the THIQ derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.[14]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Certain THIQ derivatives have shown promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) by targeting the reverse transcriptase enzyme.[2]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells.[1][10]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

96-well or 24-well tissue culture plates

-

Cell culture medium

-

Tetrahydroisoquinoline derivative

-

Semi-solid overlay (e.g., containing methylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.

-

Compound-Virus Incubation: Prepare serial dilutions of the THIQ derivative. Mix each dilution with a constant amount of virus and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Incubate for 1 hour to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells (no compound).

-

Staining and Plaque Counting: Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.[16]

Signaling Pathway: HIV Reverse Transcriptase Inhibition

HIV reverse transcriptase is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. Some THIQ derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inhibits its activity.[17][18]

Caption: Inhibition of HIV reverse transcriptase by a THIQ derivative.

Neuroprotective Activity

Select THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[19][20] The mechanisms underlying this protection are multifaceted and include antioxidant properties and modulation of the glutamatergic system.[9]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model to study neuroprotection.[21]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well plates

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

-

MTT assay reagents (as described previously)

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For some studies, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 1MeTIQ for 24 hours.

-

Neurotoxin Exposure: After pre-treatment, expose the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours to induce cell death. Include control wells (cells only), neurotoxin-only wells, and 1MeTIQ-only wells.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Calculate the percentage of cell viability in the 1MeTIQ-treated groups relative to the neurotoxin-only group. An increase in cell viability indicates a neuroprotective effect.

Signaling Pathway: Neuroprotection by 1-MeTIQ

1-MeTIQ is believed to exert its neuroprotective effects through a combination of mechanisms, including scavenging of free radicals and antagonism of the NMDA receptor, which reduces glutamate-induced excitotoxicity.[9]

Caption: Proposed neuroprotective mechanisms of 1-MeTIQ.

Conclusion

Tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents is well-documented in the scientific literature. This technical guide has provided a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of THIQ derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. The methodologies and pathway diagrams presented herein are intended to serve as a valuable tool to facilitate and guide future research in this exciting and impactful area of drug discovery.

References

- 1. clyte.tech [clyte.tech]

- 2. static.igem.wiki [static.igem.wiki]

- 3. ibtbioservices.com [ibtbioservices.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. bioagilytix.com [bioagilytix.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Unraveling the Mechanism of Action: 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. Currently, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative data from experimental assays.

While the core chemical structure, 3,4-dihydroisoquinoline, is a recurring motif in various biologically active compounds, the specific functionalization with an oxoacetic acid group at the 2-position defines the molecule . Searches for this exact compound, identified by its CAS number 603097-44-5 and PubChem CID 3818907, yield basic chemical information but lack any description of its bioactivity.

This technical guide, therefore, serves to highlight the absence of data on the primary topic and to summarize the known mechanisms of action for structurally related 3,4-dihydroisoquinoline derivatives, providing a potential starting point for future research endeavors. It is crucial to emphasize that the activities of these related compounds cannot be directly extrapolated to this compound.

Insights from Structurally Related Compounds

Research into derivatives of 3,4-dihydroisoquinoline has revealed a diverse range of biological activities, targeting various cellular components and pathways. These findings underscore the potential of this chemical scaffold in drug discovery.

STING Inhibition by 3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

A notable study has identified derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide as potent inhibitors of the STimulator of INterferon Genes (STING) protein.[1] Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases.

Mechanism of Action: These carboxamide derivatives are proposed to act as anti-inflammatory agents by inhibiting aberrant STING signaling. The lead compound, 5c, demonstrated low nanomolar inhibitory concentrations against both human and mouse STING.[1] It is suggested that these compounds may covalently bind to the transmembrane domain of the STING protein, thereby blocking its activation and downstream signaling that leads to the production of interferons and other pro-inflammatory cytokines.[1]

Signaling Pathway:

Histamine H3 Receptor Antagonism by 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Another class of derivatives, specifically 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-ones, has been synthesized and evaluated as potent and selective antagonists for the histamine H3 receptor.[2] This receptor is a target for treating neurological and cognitive disorders.

Mechanism of Action: These compounds exhibit high binding affinity and functional antagonism at the H3 receptor. By blocking the receptor, they modulate the release of various neurotransmitters in the central nervous system. The research highlights a specific compound (compound 39) with a favorable pharmacokinetic profile and in vivo efficacy.[2]

Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and shown to possess antioomycete activity against the plant pathogen Pythium recalcitrans.[3] This indicates a potential application in agriculture. The specific molecular mechanism underlying this activity has not been fully elucidated but is distinct from the previously mentioned examples.

Future Directions

The diverse biological activities of various 3,4-dihydroisoquinoline derivatives suggest that this compound could also possess interesting pharmacological properties. To elucidate its mechanism of action, a systematic investigation is required.

Proposed Experimental Workflow:

References

- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoquinoline core is a cornerstone in medicinal chemistry and natural product synthesis, forming the backbone of numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental methodologies related to this pivotal heterocyclic system. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

A Historical Perspective: The Dawn of Isoquinoline Chemistry

The story of dihydroisoquinolines is intrinsically linked to the broader class of isoquinoline alkaloids, which have been utilized in traditional medicine for centuries. The first isoquinoline alkaloid, the potent analgesic morphine, was isolated from the opium poppy (Papaver somniferum) in the early 19th century.[1] This seminal discovery spurred intense scientific inquiry into the rich chemical diversity of plant-derived alkaloids.

The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of its acid sulfate.[2][3] This discovery laid the groundwork for the systematic study of isoquinoline derivatives. The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that are still in use today for constructing the isoquinoline and dihydroisoquinoline frameworks.

A brief timeline of these key synthetic discoveries is as follows:

-

1893: The Bischler-Napieralski reaction was discovered by August Bischler and Bernard Napieralski, providing a method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5]

-

1893: The Pomeranz-Fritsch reaction was independently described by Cäsar Pomeranz and Paul Fritsch, offering a route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[6]

-

1911: The Pictet-Spengler reaction was discovered by Amé Pictet and Theodor Spengler, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to yield a tetrahydroisoquinoline.[7]

These synthetic advancements were pivotal, enabling chemists to not only confirm the structures of naturally occurring isoquinoline alkaloids but also to synthesize novel derivatives for pharmacological evaluation.

Foundational Synthetic Methodologies

The construction of the dihydroisoquinoline core is primarily achieved through a few robust and versatile synthetic reactions. The following sections provide detailed experimental protocols for these key transformations.

The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[4][5] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] The reaction is most effective when the aromatic ring is electron-rich.[8]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

-

Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.

-

Cyclization: To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv) is added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure.

-

Neutralization and Extraction: The residue is carefully quenched with ice and made basic with an aqueous solution of a base like ammonium hydroxide or sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography to afford the desired 3,4-dihydroisoquinoline.

Quantitative Data for the Bischler-Napieralski Reaction

| Starting Amide Substituent (on Aryl Ring) | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6,7-Dimethoxy | POCl₃ | Toluene | Reflux | 2 | 85-95 |

| 6,7-Methylenedioxy | P₂O₅ | Toluene | Reflux | 3 | 80-90 |

| Unsubstituted | P₂O₅ in POCl₃ | Xylene | Reflux | 6 | 40-60 |

| 6-Methoxy | POCl₃ | Acetonitrile | Reflux | 4 | 75-85 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Logical Workflow for the Bischler-Napieralski Reaction

Caption: Generalized workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

First described in 1911, the Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines, which are direct precursors to dihydroisoquinolines through oxidation.[7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10] The reaction proceeds under milder conditions when the aromatic ring is activated by electron-donating groups.[10]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

-

Reactant Preparation: In a suitable flask, the β-arylethylamine (1.0 equivalent) is dissolved in an appropriate solvent (e.g., methanol, toluene, or dichloromethane).

-

Addition of Carbonyl Compound: The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.

-

Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid) is added to the reaction mixture. In some cases, particularly with highly activated aromatic rings, the reaction can proceed without an acid catalyst.

-

Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous salt.

-

Purification: After filtration and concentration, the crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroisoquinoline.

Quantitative Data for the Pictet-Spengler Reaction

| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Tryptamine | Formaldehyde | TFA | CH₂Cl₂ | 25 | >90 |

| Dopamine | Acetaldehyde | HCl | H₂O | 25 | 85-95 |

| Phenethylamine | Benzaldehyde | H₂SO₄ | Toluene | 110 | 60-70 |

| 5-Methoxytryptamine | Acetone | p-TsOH | Benzene | 80 | 75-85 |

Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.

Logical Workflow for the Pictet-Spengler Reaction

Caption: Generalized workflow for the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

Also reported in 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines, which can be subsequently reduced to dihydroisoquinolines.[6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12]

Experimental Protocol: Synthesis of an Isoquinoline Derivative

-

Schiff Base Formation: A benzaldehyde (1.0 equivalent) and a 2,2-dialkoxyethylamine (1.0 equivalent) are condensed, typically with azeotropic removal of water, to form the benzalaminoacetal (Schiff base).

-

Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization.

-

Reaction Conditions: The reaction is typically heated to facilitate the cyclization.

-

Work-up and Purification: The reaction mixture is cooled, carefully diluted with water, and neutralized with a base. The isoquinoline product is then extracted with an organic solvent and purified by distillation or chromatography.

Quantitative Data for the Pomeranz-Fritsch Reaction

| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Yield (%) |

| Benzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | 50-60 |

| 3,4-Dimethoxybenzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | 60-70 |

| 4-Chlorobenzaldehyde | 2,2-Dimethoxyethylamine | PPA | 40-50 |

Note: Yields can be variable and are sensitive to reaction conditions.

Pharmacological Significance and Biological Activity

Dihydroisoquinoline and its derivatives exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Their biological effects include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[13]

A notable recent discovery is the identification of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway.[14] The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[15][16] Overactivation of this pathway is implicated in various autoimmune and autoinflammatory diseases.[14]

The STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[16] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[16] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[15] This activation leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[17] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[17]

Diagram of the STING Signaling Pathway

Caption: The cGAS-STING signaling pathway.

Quantitative Pharmacological Data of Dihydroisoquinoline Derivatives

| Compound Class | Target | Activity | IC₅₀ (µM) | Reference |

| 1-Phenyl-3,4-dihydroisoquinolines | Tubulin Polymerization | Inhibition | 0.1 - 10 | [7] |

| 3,4-Dihydroisoquinoline-2(1H)-carboxamides | STING | Inhibition | 0.032 - 0.044 | [14] |

| Tetrahydroisoquinoline Derivatives | KRas | Inhibition | 0.9 - 10.7 | [18] |

| Tetrahydroisoquinoline Derivatives | Leishmania infantum amastigotes | Inhibition | 6.84 - 11.35 | [19] |

| Tetrahydroisoquinoline-triazine hybrids | Leishmania donovani amastigotes | Inhibition | 7.62 | [19] |

Evolution of Analytical Techniques

The structural elucidation and characterization of dihydroisoquinoline compounds have evolved significantly with advancements in analytical chemistry.

-

Early Stages: In the early days of isoquinoline alkaloid research, structure determination relied heavily on classical methods such as chemical degradation, elemental analysis, and the synthesis of derivatives for comparison.

-

Chromatography: The development of chromatographic techniques, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), revolutionized the isolation and purification of these compounds from complex natural extracts.[14]

-

Spectroscopy: The advent of spectroscopic methods provided powerful tools for unambiguous structure determination.

-

UV-Visible Spectroscopy: Used for preliminary characterization based on the chromophoric isoquinoline system.

-

Infrared (IR) Spectroscopy: Provided information about functional groups present in the molecule.

-

Mass Spectrometry (MS): Enabled the determination of molecular weight and fragmentation patterns, offering clues about the structure.[20] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with HPLC (LC-MS) have become indispensable for the analysis of complex mixtures.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are now the primary methods for the detailed structural elucidation of dihydroisoquinoline compounds, allowing for the determination of the connectivity of atoms and the stereochemistry of the molecule.[21][22][23]

-

Modern analytical workflows often involve a combination of these techniques, for instance, using LC-MS for initial identification and quantification, followed by isolation and comprehensive structural analysis by NMR spectroscopy.[24]

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 14. Methods of isolation and determination of isoquinoline alkaloids [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 20. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 21. ias.ac.in [ias.ac.in]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinoline Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of THIQ analogs, offering a valuable resource for the rational design of novel therapeutics. We will explore the nuanced ways in which structural modifications to the THIQ backbone influence its interaction with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and receptor-specific modulation.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for various 1,2,3,4-tetrahydroisoquinoline analogs across different therapeutic areas. This data is crucial for understanding how specific structural features correlate with potency and selectivity.

Anticancer Activity

The anticancer potential of THIQ derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric in assessing the cytotoxic efficacy of these compounds.

Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |

| TQ9 | H | H | 3,4-dimethoxybenzoyl | 6,7-dimethoxy | Human Oral Squamous Carcinoma (HSC-2, HSC-3, HSC-4), Human Promyelocytic Leukemia (HL-60) | Not explicitly stated in abstract, but identified as having high tumor-specific cytotoxicity. | [1] |

| TD13 | ethoxycarbonyl | benzyloxycarbonyl | H | H | Human Oral Squamous Carcinoma (HSC-2, HSC-3, HSC-4), Human Promyelocytic Leukemia (HL-60) | Not explicitly stated in abstract, but identified as having high tumor-specific cytotoxicity. | [1] |

Note: The referenced study focused on tumor specificity, and while these compounds were highlighted for their high specificity, their precise IC50 values against each cell line were not detailed in the abstract.

Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer THIQ analogs is the inhibition of tubulin polymerization, a critical process in cell division.

Table 2: Tubulin Polymerization Inhibition by THIQ Analogs

| Compound ID | Modifications | IC50 (µM) | Reference |

| Compound 3b | Quinoline derivative | 13.29 | [2] |

| Compound 3d | Quinoline derivative | 13.58 | [2] |

| Compound 8 | Quinoline derivative | 22.21 | [2] |

| Compound 13 | Quinoline derivative | 24.73 | [2] |

| Colchicine (Reference) | - | 9.21 | [2] |

CXCR4 Antagonism

THIQ derivatives have emerged as potent antagonists of the CXCR4 receptor, a key player in cancer metastasis and HIV entry.

Table 3: CXCR4 Antagonist Activity of THIQ Analogs

| Compound ID | Modifications | Assay | IC50 (nM) | Reference |

| TIQ-15 | (S,R)-stereoisomer | SDF-1 induced Ca2+ signaling | Potent (exact value not in abstract) | [3] |

| 16a | Unsubstituted pyridine | SDF-1 induced Ca2+ signaling | 10-fold decrease vs. TIQ-15 | [3] |

| 15 | (R)-TIQ scaffold | Inhibition of X4 HIV-1IIIB attachment in MAGI-CCR5/CXCR4 cells | 3-650 (range for series) | [4][5] |

| 15 | (R)-TIQ scaffold | Inhibition of calcium release in Chem-1 cells | 3-650 (range for series) | [4][5] |

| 15 | (R)-TIQ scaffold | 125I-SDF-1 competitive binding | 112 | [4] |

| 15 | (R)-TIQ scaffold | Forskolin/CXCL12 stimulated cAMP production | 19 | [4] |

| 31 | Aza-piperazine linkage | CXCR4 calcium flux | <20 | [6] |

| 19a-c, 19e, 20, 24a, 24c | Isoquinoline-based | Anti-HIV-1 and HIV-2 | <100 | [7] |

Phosphodiesterase 4 (PDE4) Inhibition

Selective inhibition of PDE4 is a validated strategy for the treatment of inflammatory diseases. THIQ analogs have shown promise in this area.

Table 4: PDE4 Inhibitory Activity of THIQ Analogs

| Compound ID | Modifications | Target | IC50 (µM) | Reference |

| 2 | Tetrahydroisoquinoline scaffold | PDE4 | Potent hit (exact value not in abstract) | [8] |

| 16 | Optimized tetrahydroisoquinoline | PDE4 | High potency (exact value not in abstract) | [8] |

Antimicrobial Activity

The THIQ scaffold has also been explored for its antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) being the standard measure of efficacy.

Table 5: Antimicrobial Activity of THIQ Analogs

| Compound ID | Modifications | Target Organism | MIC (µg/mL) | Reference |

| 131 | (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | Staphylococcus epidermidis, Klebsiella pneumoniae | Active at 25 µg/mL | [9] |

| 145 | N-substituted THIQ | Saccharomyces cerevisiae | 1 | [9] |

| 146 | N-substituted THIQ | Yarrowia lipolytica | 2.5 | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the SAR studies of THIQ analogs.

Anticancer Activity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

2. SRB Assay (Sulphorhodamine B)

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently aspirate the medium and fix the adherent cells by adding cold 10% (w/v) TCA and incubating for 60 minutes at 4°C.

-

Washing: Wash the plates five times with deionized water to remove TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value.

-

Tubulin Polymerization Inhibition Assay

-

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in the turbidity of the solution, which is measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

-

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add various concentrations of the THIQ analogs to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.

-

CXCR4 Antagonist Assays

1. Calcium Mobilization Assay

-

Principle: CXCR4 is a G-protein coupled receptor that, upon activation by its ligand CXCL12 (SDF-1), triggers an increase in intracellular calcium concentration. Antagonists will block this effect.

-

Protocol:

-

Cell Loading: Load CXCR4-expressing cells (e.g., Chem-1 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Incubate the loaded cells with various concentrations of the THIQ analogs.

-

Stimulation: Stimulate the cells with a specific concentration of CXCL12.

-

Fluorescence Measurement: Measure the change in intracellular calcium levels by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Calculate the IC50 value for the inhibition of the CXCL12-induced calcium flux.

-

2. Competitive Binding Assay

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 125I-SDF-1) for binding to the CXCR4 receptor.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes from CXCR4-expressing cells.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled SDF-1 and varying concentrations of the THIQ analog.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by filtration.

-

Radioactivity Measurement: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki or IC50 value, representing the concentration of the compound that displaces 50% of the radiolabeled ligand.

-

NF-κB Inhibition Assay

1. Reporter Gene Assay

-

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.

-

Protocol:

-

Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ analogs.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Calculate the IC50 value for the inhibition of NF-κB-dependent reporter gene expression.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)**

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Protocol (Broth Microdilution):

-

Compound Dilution: Prepare a serial two-fold dilution of the THIQ analog in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Visualizing the Molecular Landscape: Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of THIQ analogs, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and is a key target for many anticancer THIQ derivatives.

Caption: The canonical NF-κB signaling pathway initiated by TNF-α.

General Experimental Workflow for In Vitro Anticancer Screening

This workflow outlines the typical steps involved in the initial screening of THIQ analogs for their potential anticancer activity.

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Logical Relationship of SAR Study

The overarching goal of a structure-activity relationship study is to establish a clear link between a compound's chemical structure and its biological effect.

Caption: The logical flow of a structure-activity relationship investigation.

This guide serves as a foundational resource for understanding the intricate SAR of 1,2,3,4-tetrahydroisoquinoline analogs. The presented data, protocols, and visualizations are intended to empower researchers in their efforts to design and develop the next generation of therapeutics based on this versatile and privileged scaffold.

References

- 1. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of tetrahydroisoquinoline-based CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for systematic optimization. This technical guide focuses on the application of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid as a novel building block for the synthesis of protein degraders. While specific data for PROTACs incorporating this particular moiety is not yet widely available in the public domain, this document provides a comprehensive framework for its evaluation and implementation in a drug discovery program. We will cover its chemical properties, proposed role in E3 ligase recruitment, synthetic strategies for PROTAC assembly, and a detailed overview of the requisite experimental protocols for characterization.

Introduction to this compound

This compound is a structurally rigid, bicyclic scaffold featuring a carboxylic acid functional group. This moiety is emerging as a potential building block in the design of novel protein degraders. Its chemical properties are summarized in Table 1. The carboxylic acid handle provides a convenient attachment point for a linker, which in turn is connected to a ligand for a protein of interest (POI). The core hypothesis is that the this compound fragment will function as a ligand for an E3 ubiquitin ligase, thereby enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 603097-44-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Functional Group for Conjugation | Carboxylic acid |

Proposed Mechanism of Action and Signaling Pathway

The central paradigm of PROTAC action is the induced proximity of a target protein to an E3 ubiquitin ligase. The this compound moiety is postulated to bind to the substrate receptor of an E3 ligase complex. Upon formation of the ternary complex (POI-PROTAC-E3 Ligase), the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC involves the conjugation of the E3 ligase ligand (this compound), a linker, and a POI-binding ligand. A common synthetic route is outlined below.

Materials:

-

This compound

-

Linker with two reactive functional groups (e.g., an amino-PEG-azide linker)

-

POI ligand with a compatible functional group (e.g., an alkyne)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Copper(I) catalyst for click chemistry (e.g., CuSO₄ and sodium ascorbate)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Amide Coupling of Linker to E3 Ligase Ligand:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir for 15 minutes at room temperature.

-

Add the amino-PEG-azide linker (1.1 eq) and stir overnight at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by flash column chromatography.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

-

Dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water.

-

Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Western Blotting for Protein Degradation

Western blotting is the standard method to quantify the degradation of the target protein.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-